N,N-dimethyl-2-phenoxynicotinamide
Description
N,N-Dimethyl-2-phenoxynicotinamide is a nicotinamide derivative characterized by a phenoxy group at the 2-position of the pyridine ring and a dimethylcarbamoyl substituent. The phenoxy group likely enhances lipophilicity compared to sulfonamide or acetylated analogs, influencing solubility and bioavailability .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27g/mol |
IUPAC Name |
N,N-dimethyl-2-phenoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(17)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
BEYVITIJNXTPLF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The following table compares N,N-dimethyl-2-phenoxynicotinamide with analogs from the evidence:
Key Observations :
- Sulfonamide vs. However, the phenoxy group may improve membrane permeability due to its hydrophobic aromatic ring .
- Dimethylamide vs. Diacetyl : The dimethylcarbamoyl group in nicotinamide derivatives (e.g., ) is less sterically hindered than the diacetyl groups in phenylenediamine derivatives (), which may affect binding affinity in target interactions .
- Pharmaceutical Relevance: Ranitidine-related compounds () highlight the role of dimethylamino groups in drug activity, suggesting that this compound’s dimethylamide group could similarly influence pharmacological profiles .
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